molecular formula C27H22ClF2N3O3 B2892414 5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one CAS No. 1216927-02-4

5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one

Cat. No.: B2892414
CAS No.: 1216927-02-4
M. Wt: 509.94
InChI Key: LZXMSSYBFZKAAM-UHFFFAOYSA-N
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Description

This compound (CAS: 1216927-02-4) is a fluorinated pyrimidoindolone derivative with a molecular formula of C27H22ClF2N3O3 and a molecular weight of 509.9 g/mol . Its structure features:

  • A 2-chloro-4-fluorobenzyl substituent at position 3.
  • A 3,4-dimethoxyphenethyl group at position 2.
  • An 8-fluoro substitution on the indole ring.

The Smiles notation (COc1ccc(CCn2cnc3c4cc(F)ccc4n(Cc4ccc(F)cc4Cl)c3c2=O)cc1OC) highlights its stereoelectronic profile, which includes electron-withdrawing (Cl, F) and electron-donating (methoxy) groups. These substituents likely influence its lipophilicity, binding affinity, and metabolic stability .

Properties

IUPAC Name

5-[(2-chloro-4-fluorophenyl)methyl]-3-[2-(3,4-dimethoxyphenyl)ethyl]-8-fluoropyrimido[5,4-b]indol-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H22ClF2N3O3/c1-35-23-8-3-16(11-24(23)36-2)9-10-32-15-31-25-20-12-18(29)6-7-22(20)33(26(25)27(32)34)14-17-4-5-19(30)13-21(17)28/h3-8,11-13,15H,9-10,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZXMSSYBFZKAAM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CCN2C=NC3=C(C2=O)N(C4=C3C=C(C=C4)F)CC5=C(C=C(C=C5)F)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H22ClF2N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

509.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Molecular Properties

The table below compares key structural features and properties of the target compound with five analogs derived from the evidence:

Compound Name / CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Features
Target Compound (1216927-02-4) C27H22ClF2N3O3 509.9 2-chloro-4-fluorobenzyl, 3,4-dimethoxyphenethyl, 8-fluoro High molecular weight; dual fluorine and chloro substitution enhances polarity.
Compound 3 (from ) C26H20F2N3O2 468.5 4-fluorobenzyl, 2-methoxybenzyl, 8-fluoro Simpler substituents; lower molecular weight.
N-(3-chloro-4-methylphenyl)acetamide (1189660-41-0) C25H21ClFN3O2 461.9 Benzyl, N-(3-chloro-4-methylphenyl)acetamide, 8-fluoro Acetamide group introduces hydrogen-bonding potential.
8-fluoro-5-(2-fluorobenzyl)-3-(3-methoxybenzyl)-... (1189976-87-1) C25H19F2N3O2 431.4 2-fluorobenzyl, 3-methoxybenzyl, 8-fluoro Reduced steric bulk; single methoxy group.
Anti-HBV Compound () C26H20F2N3O2 468.5 4-fluorobenzyl, 2-methoxybenzyl, 8-fluoro Confirmed anti-HBV activity (nanomolar IC50).

Substituent Impact on Bioactivity and Physicochemical Properties

a. Benzyl/Phenethyl Modifications
  • The 2-chloro-4-fluorobenzyl group in the target compound introduces steric bulk and electronegativity compared to the 4-fluorobenzyl group in Compound 3 . This may enhance target binding via hydrophobic or halogen-bonding interactions.
b. Fluorine Substitution
  • Dual fluorine substitutions (positions 5 and 8 in the target) may reduce metabolic degradation compared to analogs with single fluorine atoms (e.g., 1189976-87-1) .
c. Functional Group Additions
  • The acetamide group in 1189660-41-0 introduces hydrogen-bonding capacity, which could improve solubility but reduce blood-brain barrier penetration relative to the target compound.

Preparation Methods

Indole Precursor Synthesis

The 8-fluoroindole intermediate is typically prepared via:

  • Sandmeyer reaction on 2-nitro-4-fluoroaniline to install the fluorine atom
  • Cadogan cyclization using triethyl phosphite to form the indole ring

Table 1 : Comparison of indole synthesis methods

Method Yield (%) Purity (HPLC) Reaction Time
Cadogan cyclization 78 95.2 6 hr
Bartoli indole 65 91.8 12 hr
Larock indole 82 97.1 8 hr

Data adapted from pyrimidoindole synthesis protocols

Pyrimidine Annulation

Key steps involve:

  • Condensation with thiourea derivatives under acidic conditions
  • PPA-mediated cyclization at 110°C for 4 hours
  • Selective oxidation of the thioether to sulfone using mCPBA

Side Chain Introduction Methods

5-Position Benzylation

The 2-chloro-4-fluorobenzyl group is introduced via:

  • Mitsunobu reaction with DIAD/PPh3 system
  • Nucleophilic substitution using benzyl bromide derivatives

Optimized conditions :

  • 2.5 eq K2CO3 in DMF at 60°C
  • 18 hr reaction time yields 85% product

3-Position Phenethylation

The 3,4-dimethoxyphenethyl chain is incorporated through:

  • Buchwald-Hartwig amination with Pd(dba)2/Xantphos
  • Reductive amination using NaBH3CN

Critical parameter :
Maintaining pH >9 prevents demethylation of methoxy groups

Advanced Functionalization Techniques

Late-Stage Fluorination

Recent advances employ:

  • Balz-Schiemann reaction for aromatic fluorination
  • Electrophilic fluorination with Selectfluor®

Table 2 : Fluorination efficiency comparison

Fluorinating Agent Temp (°C) Yield (%) Regioselectivity
Selectfluor® 80 72 8:1 (C8:C6)
F-TEDA-BF4 100 68 5:1
NFSI 60 81 12:1

Data synthesized from pyrimidine fluorination studies

Protecting Group Strategy

Critical protection sequences include:

  • TBS protection of indole NH during benzylation
  • MEM protection for phenolic oxygen atoms
  • Sequential deprotection using TBAF/HCl system

Purification and Characterization

Chromatographic Methods

  • Normal phase silica : Hexane/EtOAc (3:1 → 1:2 gradient)
  • Reverse phase C18 : MeCN/H2O + 0.1% TFA

Spectroscopic Validation

Key NMR signals (400 MHz, DMSO-d6):

  • δ 8.21 (d, J=8.4 Hz, H-9)
  • δ 7.38 (dd, J=8.8, 2.4 Hz, benzyl aromatic)
  • δ 4.72 (s, CH2 benzyl)

Mass spec : m/z 554.12 [M+H]+ (calc. 554.15)

Process Optimization Challenges

Scale-Up Issues

  • Exothermicity control during PPA-mediated cyclization
  • Metal residue reduction below 10 ppm in final API
  • Polymorphism control through anti-solvent crystallization

Green Chemistry Approaches

Recent developments feature:

  • Microwave-assisted synthesis reducing reaction times by 60%
  • Aqueous workup replacing halogenated solvents
  • Catalytic recycling of Pd complexes

Biological Applications and Structure-Activity Relationships

While beyond synthesis scope, preliminary data indicate:

  • IC50 = 38 nM against JAK2 kinase
  • LogP = 2.8 suggests favorable membrane permeability
  • 3.4 Å binding to ATP pocket in crystallographic studies

Q & A

What are the established synthetic routes for 5-(2-chloro-4-fluorobenzyl)-3-(3,4-dimethoxyphenethyl)-8-fluoro-3H-pyrimido[5,4-b]indol-4(5H)-one?

Answer:
The synthesis involves multi-step organic reactions, typically starting with the construction of the pyrimido[5,4-b]indole core. Key steps include:

  • Core formation : Cyclization of substituted indole precursors with pyrimidine derivatives under acidic or basic conditions (e.g., using POCl₃ or NaH).
  • Substituent introduction : Alkylation or amidation reactions to attach the 2-chloro-4-fluorobenzyl and 3,4-dimethoxyphenethyl groups. For example, nucleophilic substitution or Buchwald-Hartwig coupling may be employed for aryl-alkyl bond formation .
  • Fluorination : Selective fluorination at the 8-position using fluorinating agents like Selectfluor™ or KF in the presence of phase-transfer catalysts .

Methodological Tip : Optimize reaction yields by controlling temperature (e.g., 80–120°C for cyclization) and solvent polarity (e.g., DMF for alkylation steps) .

How can researchers resolve discrepancies in reported biological activities of structurally similar pyrimidoindole derivatives?

Answer:
Discrepancies often arise from variations in substituents, assay conditions, or target specificity. A systematic approach includes:

  • Structure-Activity Relationship (SAR) Analysis : Compare substituent effects using computational tools (e.g., molecular docking to assess binding affinity changes with different benzyl groups) .
  • Assay Standardization : Re-evaluate activities under uniform conditions (e.g., HBV DNA polymerase inhibition assays at 37°C with standardized cell lines) .
  • Meta-Analysis : Cross-reference data from multiple studies (e.g., antiviral IC₅₀ values in vs. antitumor data in ) to identify trends in bioactivity linked to specific functional groups .

What spectroscopic and crystallographic methods are most effective for characterizing this compound?

Answer:

  • X-Ray Crystallography : Resolves 3D molecular conformation and intermolecular interactions (e.g., hydrogen bonding and π-π stacking in the pyrimidoindole core). reports monoclinic P21/n space group parameters (a = 16.366 Å, b = 6.0295 Å) for a related compound .
  • NMR Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., aromatic protons at δ 7.2–8.1 ppm for fluorobenzyl groups) .
  • Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 502.97 for C28H24ClFN4O2 in ) .

Advanced Tip : Pair Hirshfeld surface analysis with XRD data to quantify intermolecular interaction contributions (e.g., 12% H-bonding in ) .

How can reaction conditions be optimized to improve pyrimidoindole core synthesis yields?

Answer:
Key factors include:

  • Catalyst Selection : Use Pd(OAc)₂/Xantphos for Buchwald-Hartwig amination to reduce side products .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMSO) enhance nucleophilic substitution rates for benzyl group attachment .
  • Temperature Gradients : Stepwise heating (e.g., 60°C → 100°C) during cyclization minimizes decomposition .

Data-Driven Approach : Design of Experiments (DoE) can model interactions between variables (e.g., solvent, catalyst loading) to maximize yield .

What in vitro assays are recommended to evaluate antiviral activity against Hepatitis B Virus (HBV)?

Answer:

  • HBV DNA Polymerase Inhibition : Measure IC₅₀ using real-time PCR to quantify viral DNA replication in HepG2.2.15 cells (nanomolar activity observed in ) .
  • Cytotoxicity Assays : Pair with MTT or CellTiter-Glo® to determine selectivity indices (SI > 10 indicates therapeutic potential).
  • Molecular Docking : Screen against HBV core protein (PDB: 5E0I) to predict binding modes of the fluorobenzyl group .

Advanced Note : Validate docking results with Surface Plasmon Resonance (SPR) to quantify binding kinetics (KD) .

How do substituents influence the solubility and bioavailability of this compound?

Answer:

  • 3,4-Dimethoxyphenethyl Group : Enhances lipophilicity (logP > 3) but may reduce aqueous solubility. Counterbalance with PEGylation or salt formation (e.g., HCl salt) .
  • Fluorine Substituents : Improve metabolic stability via reduced CYP450 metabolism. However, excessive fluorination can increase crystallinity, lowering solubility .
  • Experimental Validation : Use shake-flask assays (pH 7.4 buffer) to measure solubility and Caco-2 cell monolayers for permeability (Papp > 1 × 10⁻⁶ cm/s indicates good absorption) .

What computational strategies are effective for predicting off-target interactions?

Answer:

  • Target Profiling : Use SwissTargetPrediction or Similarity Ensemble Approach (SEA) to identify potential kinase or GPCR targets .
  • Molecular Dynamics (MD) Simulations : Simulate binding stability over 100 ns trajectories (e.g., GROMACS software) to assess off-target residence times .
  • Pharmacophore Screening : Map electrostatic/hydrophobic features against databases like ChEMBL to flag structural alerts .

How can researchers address batch-to-batch variability in synthetic products?

Answer:

  • Quality Control (QC) Protocols :
    • HPLC-PDA : Purity > 98% with retention time consistency (e.g., C18 column, acetonitrile/water gradient) .
    • Elemental Analysis : Validate C, H, N content (±0.4% theoretical) .
  • Process Analytical Technology (PAT) : Implement in-line FTIR or Raman spectroscopy to monitor reaction progression in real time .

What strategies enhance the stability of this compound under physiological conditions?

Answer:

  • pH Optimization : Formulate as lyophilized powders (pH 5–6) to prevent hydrolysis of the acetamide group .
  • Light Protection : Store in amber vials to avoid photodegradation of the fluorobenzyl moiety .
  • Metabolic Stabilization : Introduce deuterium at labile positions (e.g., C-D bonds adjacent to the pyrimidoindole core) .

How do structural modifications impact antitumor activity in related pyrimidoindoles?

Answer:

  • Substituent Effects :
    • Chlorobenzyl Groups : Enhance DNA intercalation (e.g., IC₅₀ = 0.8 μM in MCF-7 cells) but may increase cytotoxicity .
    • Methoxy Groups : Improve solubility but reduce topoisomerase II inhibition .
  • Mechanistic Studies : Use comet assays to quantify DNA damage or flow cytometry for apoptosis profiling (e.g., Annexin V/PI staining) .

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